molecular formula C13H16O3 B3345551 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde CAS No. 106456-88-6

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

Cat. No.: B3345551
CAS No.: 106456-88-6
M. Wt: 220.26 g/mol
InChI Key: MPTODIKBGJACHZ-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H16O3. It is characterized by a benzaldehyde group attached to a 5,5-dimethyl-1,3-dioxane ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxane ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in enzyme-catalyzed reactions, the aldehyde group can form covalent bonds with active site residues, leading to the formation of enzyme-substrate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is unique due to its combination of a benzaldehyde group and a 5,5-dimethyl-1,3-dioxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)8-15-12(16-9-13)11-5-3-10(7-14)4-6-11/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTODIKBGJACHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564459
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106456-88-6
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Reactant of Route 2
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Reactant of Route 3
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4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Reactant of Route 4
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4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Reactant of Route 5
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Reactant of Route 6
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

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